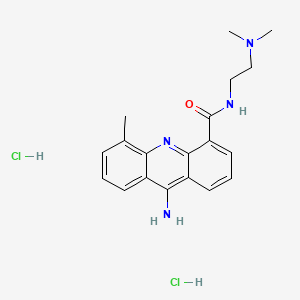
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-, dihydrochloride is a synthetic compound belonging to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-, dihydrochloride typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving anthranilic acid and a suitable aldehyde or ketone.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the acridine core with a carboxylic acid derivative, such as an acid chloride or anhydride.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine, such as 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-amine.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the amine derivative with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the acridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Various functionalized acridine derivatives.
科学研究应用
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-, dihydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its ability to intercalate into DNA and inhibit topoisomerase enzymes, making it a potential anticancer agent.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Used in the development of new pharmaceuticals and chemical research.
作用机制
The compound exerts its effects primarily through DNA intercalation and inhibition of topoisomerase enzymes. By intercalating into the DNA helix, it disrupts the normal function of DNA and inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately cell death, making it a potential anticancer agent.
相似化合物的比较
Similar Compounds
9-amino-N-(3-(dimethylamino)propyl)acridine-4-carboxamide: An inactive derivative of the antitumor agents N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA) and 9-amino-DACA.
9-amino-N-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide: Another derivative with similar DNA intercalating properties.
Uniqueness
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-, dihydrochloride is unique due to its specific substitution pattern, which enhances its DNA intercalating ability and topoisomerase inhibition. This makes it a promising candidate for further development as an anticancer agent.
属性
CAS 编号 |
89459-10-9 |
|---|---|
分子式 |
C19H24Cl2N4O |
分子量 |
395.3 g/mol |
IUPAC 名称 |
9-amino-N-[2-(dimethylamino)ethyl]-5-methylacridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H22N4O.2ClH/c1-12-6-4-7-13-16(20)14-8-5-9-15(18(14)22-17(12)13)19(24)21-10-11-23(2)3;;/h4-9H,10-11H2,1-3H3,(H2,20,22)(H,21,24);2*1H |
InChI 键 |
GUMPCUHWVVDPHG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NCCN(C)C)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2,4,5-Trichlorophenoxy)methyl]aniline](/img/structure/B14396369.png)
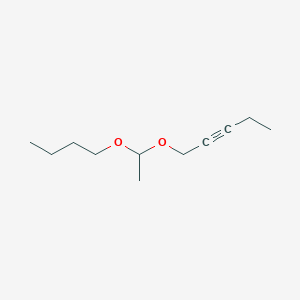
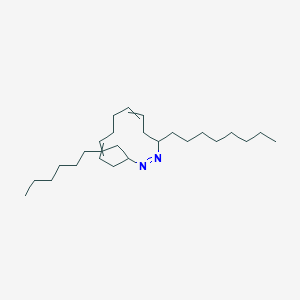
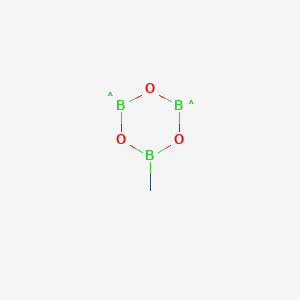
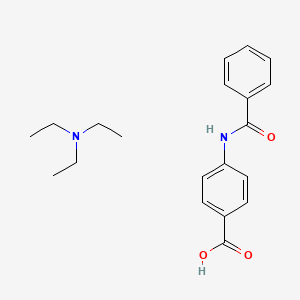

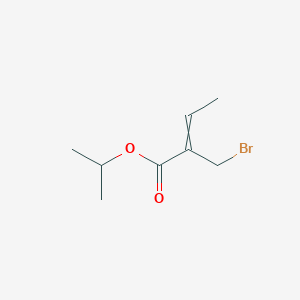
![5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine](/img/structure/B14396401.png)

![[Ethoxy(methyl)phosphoryl]methyl methanesulfonate](/img/structure/B14396427.png)
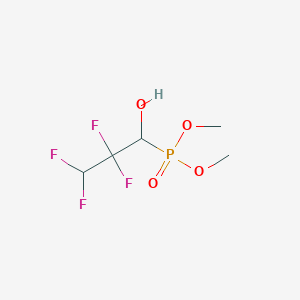
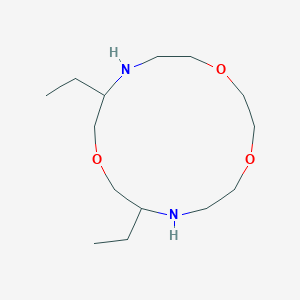
![N,N'-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide](/img/structure/B14396440.png)
![1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one](/img/structure/B14396448.png)
